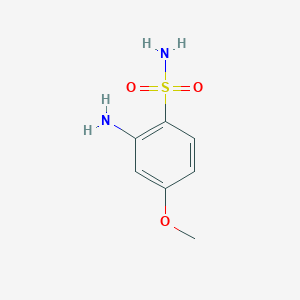

2-Amino-4-methoxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-methoxyaniline with chlorosulfonic acid to form 4-methoxybenzenesulfonyl chloride, which is then treated with ammonia to yield the desired sulfonamide .

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-methoxybenzene-1-sulfonamide may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxybenzenesulfonamide: Similar in structure but lacks the amino group.

2-Amino-4-methylbenzenesulfonamide: Similar but has a methyl group instead of a methoxy group.

2-Amino-4-chlorobenzenesulfonamide: Similar but has a chlorine atom instead of a methoxy group.

Uniqueness

2-Amino-4-methoxybenzene-1-sulfonamide is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties

Biologische Aktivität

2-Amino-4-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and cardiovascular applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring with an amino group and a methoxy group attached to it, along with a sulfonamide functional group. The chemical formula is C7H10N2O3S, and its molecular weight is approximately 194.23 g/mol.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study evaluated the antimicrobial efficacy against several bacterial strains using the agar dilution method. The results showed that while some derivatives demonstrated moderate activity, this compound did not significantly inhibit bacterial growth at concentrations below 100 μM when compared to standard antibiotics like ciprofloxacin .

Cardiovascular Effects

Recent studies have suggested that certain sulfonamide derivatives can affect cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, a derivative closely related to this compound was shown to decrease perfusion pressure in a time-dependent manner. The compound's interaction with calcium channels was highlighted as a potential mechanism for these effects .

Table 1: Summary of Cardiovascular Effects

| Compound | Effect on Perfusion Pressure | Coronary Resistance |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Lowered (p = 0.05) |

| Control | Stable | Stable |

The biological activity of this compound may be attributed to its ability to inhibit certain enzymes involved in folate synthesis, which is crucial for bacterial growth and replication. This mechanism is similar to that of other sulfonamides that target dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria .

Docking Studies

Computational studies using molecular docking have suggested that this compound can interact effectively with calcium channel proteins. The docking analysis indicated potential binding affinities that could lead to modulation of calcium influx in cardiac tissues, thereby influencing cardiovascular dynamics .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models suggest that this compound has favorable permeability characteristics but may exhibit low plasma protein binding (approximately 72.9%), indicating rapid distribution and elimination from systemic circulation .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 72.9% |

| Volume of Distribution | Optimal |

| Half-Life | Short |

Case Studies

Several case studies have documented the effects of sulfonamide derivatives on various biological systems:

- Study on Perfusion Pressure : A study published in the Brazilian Journal of Science investigated the impact of sulfonamides on perfusion pressure in animal models. The findings indicated significant reductions in pressure when treated with specific derivatives, suggesting a therapeutic potential for managing cardiovascular conditions .

- Antioxidant Activity Assessment : In another study assessing antioxidant properties, various sulfonamide derivatives were tested for their ability to scavenge free radicals using DPPH and FRAP assays. While this compound was not the most potent antioxidant, it exhibited moderate activity compared to other tested compounds .

Eigenschaften

IUPAC Name |

2-amino-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDZEDHMFMVZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.